[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate
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Overview
Description
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate is a complex organic compound that features a combination of aromatic rings, halogen substituents, and hydrazone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate typically involves a multi-step process. One common route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 2-(2-chlorophenoxy)acetic acid hydrazide with an aldehyde or ketone to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with 2-bromobenzoic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity or physical properties.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in a variety of substituted benzoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency, selectivity, or reduced toxicity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials. Its versatility in chemical reactions makes it a valuable intermediate in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate involves its interaction with specific molecular targets. The compound’s hydrazone functionality allows it to form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in terms of keto-enol tautomerism and nucleophilic substitution.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with tricyclic fused ring systems, used in supramolecular chemistry.
REAlRh (RE = Sm, Tb, Dy, Er, and Lu): Equiatomic compounds with similar structural properties.
Uniqueness
What sets [4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate apart from these similar compounds is its combination of aromatic rings, halogen substituents, and hydrazone functionality. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16BrClN2O4 |
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Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c23-18-6-2-1-5-17(18)22(28)30-16-11-9-15(10-12-16)13-25-26-21(27)14-29-20-8-4-3-7-19(20)24/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
QJEWVOATMWKLFH-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Cl)Br |
Origin of Product |
United States |
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